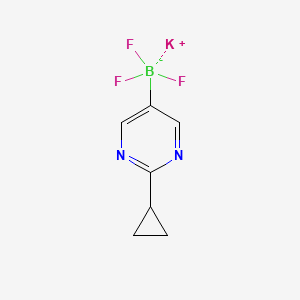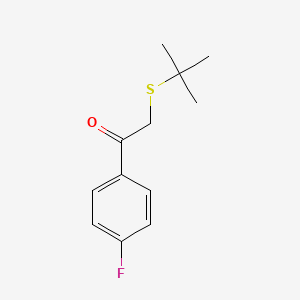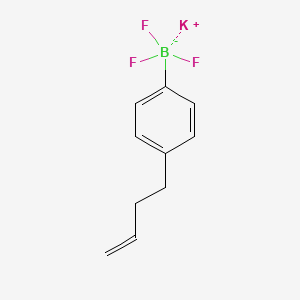![molecular formula C9H16O4 B13476027 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of butanoic acid, featuring a 2,2-dimethylpropanoyl group attached via an ester linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid typically involves esterification reactions. One common method is the reaction of butanoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2,2-dimethylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
科学研究应用
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid involves its hydrolysis to release butanoic acid and 2,2-dimethylpropanol. These products can then participate in various biochemical pathways. For example, butanoic acid is a short-chain fatty acid that can influence metabolic processes and cellular signaling .
相似化合物的比较
Similar Compounds
Butanoic Acid: A simple carboxylic acid with similar metabolic pathways.
2,2-Dimethylpropanoyl Chloride: A reagent used in the synthesis of esters like 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid.
4-[(2,2-Dimethylpropanoyl)amino]butanoic Acid: Another derivative with potential biological activity.
Uniqueness
This compound is unique due to its ester linkage, which allows it to act as a prodrug. This property can be exploited in drug development to improve the delivery and efficacy of active pharmaceutical ingredients.
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropanoyloxy)butanoic acid |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)8(12)13-6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI 键 |
KRSRWPPFQTUCML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


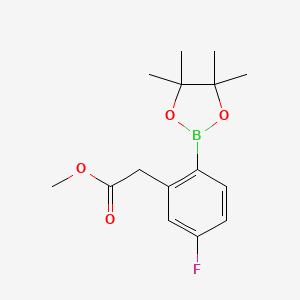
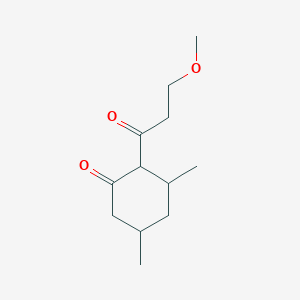
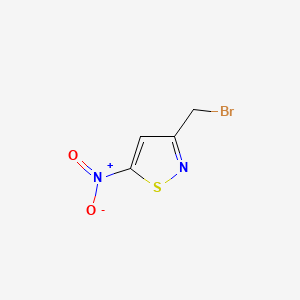
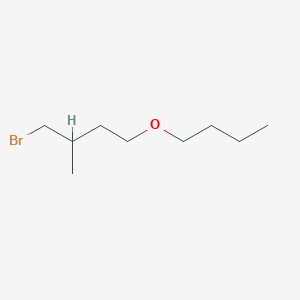
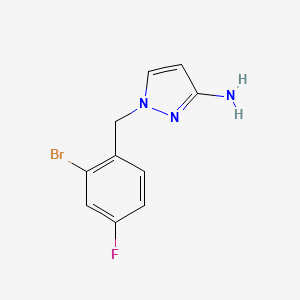


![6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13475986.png)
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)
